2,8-Dimethylnonan-5-one: A Comprehensive Technical Guide on Physicochemical Properties, Reactivity, and Applications
2,8-Dimethylnonan-5-one: A Comprehensive Technical Guide on Physicochemical Properties, Reactivity, and Applications
Executive Summary
2,8-Dimethylnonan-5-one (CAS: 2050-99-9), frequently referred to as diisopentyl ketone or isoamyl ketone, is a symmetrical, sterically hindered aliphatic ketone[1][2]. Characterized by its dual isopentyl (3-methylbutyl) chains flanking a central carbonyl moiety, this compound serves as a critical intermediate in organic synthesis. It is heavily utilized in the preparation of complex alkylenediamine derivatives, secondary alcohols, and as a baseline substrate in chiral induction studies[3][4]. This whitepaper provides an in-depth technical evaluation of its physicochemical properties, mechanistic reactivity, and field-validated experimental protocols designed for researchers and drug development professionals.
Physicochemical Profiling & Structural Dynamics
The physical and thermodynamic properties of 2,8-dimethylnonan-5-one dictate its behavior in both synthetic and chromatographic environments. The steric bulk of the branched methyl groups at the C2 and C8 positions creates a hydrophobic shield around the C5 carbonyl, significantly influencing its nucleophilic addition kinetics and overall lipophilicity[2][4].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 2,8-Dimethylnonan-5-one | [2] |
| CAS Registry Number | 2050-99-9 | [1] |
| Molecular Formula | C11H22O | [1] |
| Molecular Weight | 170.29 g/mol | [2][5] |
| Boiling Point | 208.9 °C at 760 mmHg (103-105 °C at 19 mmHg) | [3][6] |
| Density | 0.818 g/cm³ | [6] |
| LogP (Octanol/Water) | ~3.2 - 3.4 | [5][6] |
| Topological Polar Surface Area | 17.1 Ų | [6] |
Chemical Reactivity & Mechanistic Pathways
The reactivity of 2,8-dimethylnonan-5-one is primarily governed by the electrophilicity of its C5 carbonyl carbon. This electrophilicity is modulated by the electron-donating inductive effects (+I) and the pronounced steric hindrance of the adjacent isopentyl chains[7].
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Nucleophilic Addition (Oximation): The synthesis of 2,8-dimethylnonan-5-one oxime requires forcing conditions (e.g., refluxing in ethanol) due to the steric shielding of the carbonyl group[3]. The addition of hydroxylamine hydrochloride, facilitated by a base, yields the oxime intermediate. This intermediate can be subsequently reduced to 2,8-dimethylnonan-5-amine, a critical precursor for bioactive alkylenediamine derivatives[3].
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Hydride Reduction: The ketone undergoes clean chemoselective reduction to 2,8-dimethyl-5-nonanol in the presence of sodium borohydride (NaBH₄)[8]. The reaction proceeds via a standard hydride transfer mechanism, forming a tetrahedral alkoxide intermediate that is subsequently protonated by a protic solvent.
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Asymmetric Epoxidation Catalysis: In studies exploring chiral induction, diisopentyl ketone has been evaluated as a sterically hindered acyclic catalyst for the epoxidation of trans-disubstituted alkenes. While cyclic, carbohydrate-derived ketones (e.g., arabinose derivatives) exhibit superior enantioselectivity, 2,8-dimethylnonan-5-one serves as an essential comparative baseline to measure the impact of structural rigidity versus mere steric bulk[4].
Logical workflow of 2,8-dimethylnonan-5-one synthesis and downstream reactivity pathways.
Experimental Protocols
As a standard in applied chemical research, protocols must be designed as self-validating systems. The following workflows incorporate in-process controls to ensure high-fidelity results.
Protocol 1: Chemoselective Reduction to 2,8-Dimethyl-5-nonanol
This protocol leverages NaBH₄ in a protic solvent to achieve quantitative reduction[8].
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Causality: Methanol acts as both the solvent and the proton source for the alkoxide intermediate. Maintaining the reaction at 0 °C controls the exothermic hydride transfer, preventing solvent boil-off and suppressing unwanted side reactions.
Step-by-Step Methodology:
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Dissolution: Dissolve 5.63 g (33 mmol) of 2,8-dimethylnonan-5-one in 150 mL of anhydrous methanol[8].
-
Thermal Regulation: Cool the reaction vessel to 0 °C using an ice-water bath.
-
Hydride Addition: Slowly add 0.8 g (21 mmol) of sodium borohydride (NaBH₄) in small portions to manage hydrogen gas evolution[8].
-
Reaction Monitoring: Stir the mixture for 1 hour at 0 °C.
-
Self-Validation: Monitor via TLC. The starting material will disappear, and a new, more polar spot (Rf ~0.36 in 20% ethyl acetate/hexane) will emerge[8].
-
-
Quenching: Quench the excess NaBH₄ by carefully adding 1N HCl until gas evolution ceases[8].
-
Workup: Dilute the mixture with a 1:1 solution of hexane/ether. Wash the organic layer sequentially with 1N NaOH, distilled water, and saturated aqueous NaCl (brine)[8].
-
Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Analytical Validation: ¹H NMR (CDCl₃) must confirm the disappearance of the carbonyl carbon and the presence of the carbinol proton at ~3.56 ppm (m, 1H)[8].
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Step-by-step experimental workflow for the chemoselective reduction to 2,8-dimethyl-5-nonanol.
Protocol 2: Synthesis of 2,8-Dimethylnonan-5-one Oxime
This transformation is a critical step in synthesizing complex amines[3].
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Causality: The elevated reflux temperature provides the necessary activation energy to overcome the steric hindrance of the isopentyl groups, driving the dehydration of the tetrahedral intermediate to form the C=N bond.
Step-by-Step Methodology:
-
Preparation: Dissolve 5.11 g of 2,8-dimethylnonan-5-one in 20 mL of ethanol[3].
-
Reagent Addition: Successively add an aqueous solution of hydroxylamine hydrochloride (3.47 g in 6 mL H₂O) and an aqueous solution of potassium hydroxide (4.77 g in 6 mL H₂O)[3].
-
Reflux: Heat the mixture under reflux until the reaction reaches completion.
-
Precipitation & Extraction: Pour the reaction mixture into 150 mL of ice-water. Acidify with 2N HCl and extract with an organic solvent (e.g., toluene or benzene)[3].
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield the oxime as a pale oil (Expected Yield: ~93.7%)[3].
Chromatographic Separation & Analytical Characterization
Due to the absence of strong UV chromophores and its high lipophilicity (LogP ~3.2), analyzing 2,8-dimethylnonan-5-one requires optimized reversed-phase high-performance liquid chromatography (RP-HPLC)[6][9].
-
Stationary Phase: Utilizing a mixed-mode or standard C18/R1 column (e.g., Newcrom R1 or C18), the compound can be effectively retained and separated[9].
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile (MeCN) and Water is highly effective[9].
-
Additives: Phosphoric acid (H₃PO₄) is traditionally used to maintain peak shape; however, for Mass Spectrometry (LC-MS) compatible applications, phosphoric acid must be substituted with formic acid (HCOOH) to prevent ion suppression[9].
References
-
NIST WebBook. "5-Nonanone, 2,8-dimethyl-". URL:[Link]
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Cheméo. "Chemical Properties of 5-Nonanone, 2,8-dimethyl- (CAS 2050-99-9)". URL:[Link]
-
SIELC Technologies. "Separation of 2,8-Dimethylnonan-5-one". URL:[Link]
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European Patent Office. "Patent EP0235942: Alkylenediamine derivatives". URL:[Link]
-
PubChem. "Diisoamyl ketone | C11H22O | CID 62421". URL:[Link]
-
ACS Publications. "Arabinose-Derived Ketones as Catalysts for Asymmetric Epoxidation of Alkenes". URL:[Link]
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